N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of benzo[d]thiazole, furan, and thiophene rings in its structure suggests that it may exhibit interesting chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of multiple heterocyclic rings suggests that it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole Derivative: Starting with a suitable precursor such as 2-aminobenzenethiol, the benzo[d]thiazole ring can be formed through cyclization reactions.
Furan-2-ylmethyl Intermediate: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furfural or a similar reagent.
Thiophene-2-carboxamide Formation: The final step involves coupling the benzo[d]thiazole and furan intermediates with thiophene-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom in the benzo[d]thiazole ring or at the furan ring.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,3-dione derivatives, while reduction of the carboxamide group can yield the corresponding amine.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
- N-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- N-(benzo[d]thiazol-2-yl)-N-(benzyl)thiophene-2-carboxamide
Uniqueness
Compared to these similar compounds, N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and suitability for various applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c20-16(15-8-4-10-22-15)19(11-12-5-3-9-21-12)17-18-13-6-1-2-7-14(13)23-17/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANDECALLONGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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